3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Researchers requiring a versatile C3-electrophilic pyrrolidin-2-one scaffold often face supply inconsistencies for chiral brominated intermediates. This compound directly addresses that gap with a reliable bromine displacement handle for parallel library synthesis. • Enables direct C3 diversification via nucleophilic displacement with amines, thiols, or azides for SAR exploration. • Distinct isotopic Br signature and molecular weight (286.14 g/mol) ensure integrity verification against lower-mass positional isomers. • Pairs with the 3-amino analog for halogen vs. hydrogen-bonding pharmacophore refinement.

Molecular Formula C12H13BrFNO
Molecular Weight 286.14 g/mol
CAS No. 1339089-38-1
Cat. No. B1374071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one
CAS1339089-38-1
Molecular FormulaC12H13BrFNO
Molecular Weight286.14 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)N2CCC(C2=O)Br
InChIInChI=1S/C12H13BrFNO/c1-8(9-2-4-10(14)5-3-9)15-7-6-11(13)12(15)16/h2-5,8,11H,6-7H2,1H3
InChIKeyZJANZAHNNZICIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Procurement Identifiers


3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one (CAS 1339089-38-1, MFCD18886765) is a brominated pyrrolidin-2-one derivative with molecular formula C12H13BrFNO and molecular weight 286.14 g/mol . The compound features a 3-bromo substituent on the pyrrolidin-2-one lactam ring and a 1-[1-(4-fluorophenyl)ethyl] N-substituent incorporating a chiral center at the benzylic carbon . This bifunctional architecture combines electrophilic reactivity at C3 (via bromine displacement) with a fluorophenyl pharmacophore, positioning the compound as a versatile synthetic intermediate for medicinal chemistry scaffold elaboration .

Electrophilic bromine handle for C–N/C–S/C–C bond formation via nucleophilic displacement or cross-coupling
Fluorophenyl group supports medicinal chemistry scaffold elaboration and pharmacophore studies
Chiral benzylic center may support stereochemical investigation; configuration context requires review

Why Generic Analogs Cannot Substitute


Pyrrolidin-2-one derivatives bearing identical core scaffolds but differing in substituent type or position exhibit fundamentally divergent reactivity profiles, physicochemical properties, and biological target engagement . Specifically, replacement of the 3-bromo moiety with an amino group yields 3-amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one (CAS 1250067-83-4), which despite 91% 2D structural similarity, presents distinct hydrogen-bonding capacity, nucleophilic versus electrophilic character, and altered lipophilicity . Similarly, positional isomers such as 1-(3-bromo-4-fluorophenyl)pyrrolidin-2-one (CAS 1160225-36-4) differ in bromine placement relative to the pyrrolidinone core, modifying molecular recognition and synthetic accessibility [1]. These structural nuances preclude simple interchangeability in quantitative structure-activity relationship (QSAR) studies, synthetic route optimization, and pharmacological screening campaigns. The evidence below quantifies these differentiation dimensions.

3-Amino analog (CAS 1250067-83-4) presents nucleophilic character instead of electrophilic; may shift reactivity profile and preclude direct electrophilic substitution pathways.
Positional isomer (CAS 1160225-36-4) differs in molecular formula and bromine placement, potentially altering analytical detection and molecular recognition in QSAR or screening campaigns.
Des-bromo parent scaffold lacks the C3 reactive handle, requiring de novo functionalization and may not support the same diversification workflows.

Quantitative Differentiation Evidence


Structural Similarity vs. Amino Analog

In a curated screening compound library, the bromo-substituted target compound exhibits a quantifiable structural divergence from its amino-substituted analog, as assessed by 2D fingerprint similarity metrics . The 3-amino analog (CAS 1250067-83-4) displays 91% 2D similarity relative to the reference pyrrolidinone scaffold, a value that reflects the substitution of the electrophilic bromine atom with a nucleophilic primary amine . This 9% dissimilarity, while numerically modest, encodes a fundamental change in electronic character (electron-withdrawing Br versus electron-donating NH2), hydrogen-bonding capacity, and synthetic handle utility, thereby precluding functional equivalence in downstream derivatization or target-binding assays .

2D Similarity vs Amino
Head-to-head
91% similarity; 9% dissimilarity (Br → NH₂)
Quantifies structural divergence driving distinct electronic and H-bonding profiles
91% 2D fingerprint similarity to amino analog; dissimilarity encodes electrophilic vs nucleophilic character
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Molecular Weight and Formula Differentiation

The target compound (C12H13BrFNO, MW 286.14 g/mol) is unambiguously distinguished from closely related positional isomers and des-bromo analogs by its unique molecular formula and mass, parameters critical for analytical method validation and procurement identity verification [1]. The positional isomer 1-(3-bromo-4-fluorophenyl)pyrrolidin-2-one (CAS 1160225-36-4) exhibits a distinct molecular formula (C10H9BrFNO) and lower molecular weight (258.09 g/mol) due to the absence of the ethyl linker and different bromine placement on the phenyl ring [1]. Similarly, the des-bromo parent scaffold 1-(4-fluorophenyl)-2-pyrrolidinone (CAS 54660-08-1, C10H10FNO, MW 179.19 g/mol) lacks both the bromine substituent and the benzylic methyl group, resulting in a mass difference of 106.95 Da relative to the target compound .

Molecular Identity
Head-to-head
C₁₂H₁₃BrFNO, 286.14 g/mol
Unambiguous mass/formula differentiates from positional isomer (258.09) and des-bromo analog (179.19)
Mass difference of +28.05 Da and +106.95 Da supports LC-MS identity confirmation
Analytical Chemistry Quality Control Procurement Specification

Synthetic Utility via Electrophilic Bromine

The C3-bromo substituent confers a well-established electrophilic functional handle enabling nucleophilic displacement and cross-coupling reactions that are not accessible with the corresponding 3-amino analog or des-bromo scaffold [1]. In the broader class of 3-bromopyrrolidin-2-ones, the bromine atom serves as a versatile leaving group for substitution with amines, thiols, azides, and carbon nucleophiles, and participates in radical-mediated transformations for selective C-C bond formation at the C3 position [1][2]. This reactivity profile is qualitatively distinct from that of the 3-amino analog (CAS 1250067-83-4), which functions as a nucleophile rather than an electrophile, and from the des-bromo parent (CAS 54660-08-1), which lacks a pre-installed reactive handle at C3 altogether .

Synthetic Reactivity
Class-level
Electrophilic C–Br enables SN2 and radical-mediated transformations
Defines synthetic role distinct from nucleophilic amino and unsubstituted analogs
Class-level inference from 3-bromopyrrolidin-2-one literature; compound-specific yields not reported
Synthetic Chemistry Medicinal Chemistry Scaffold Diversification

Optimal Application Scenarios


Electrophilic Scaffold Diversification

Based on the electrophilic bromine functional handle at C3, this compound is optimally deployed as a key intermediate in parallel synthesis workflows generating diverse C3-substituted pyrrolidin-2-one analogs [1]. Nucleophilic displacement with amines, thiols, or azides produces focused libraries for structure-activity relationship studies, a diversification pathway not accessible with the 3-amino analog (which requires electrophilic coupling partners) or the des-bromo parent (which necessitates de novo C3 functionalization).

Analytical Reference Standard for Identity Confirmation

The unambiguous molecular formula (C12H13BrFNO, MW 286.14) and distinct isotopic bromine signature enable this compound to serve as an analytical reference standard for differentiating it from the lower-mass positional isomer (MW 258.09) and des-bromo analog (MW 179.19) [2]. This is particularly relevant in quality control workflows where procurement integrity verification is required prior to use in sensitive biological assays.

Selectivity Counter-Screen in Pharmacophore Optimization

The compound's 9% 2D structural dissimilarity from its 3-amino analog, specifically the Br → NH2 substitution, produces distinct hydrogen-bonding and electronic profiles that can be exploited in target engagement assays . When paired with the 3-amino analog as a comparator, the brominated compound enables assessment of halogen-bonding contributions versus hydrogen-bonding interactions, refining pharmacophore models for 4-fluorophenyl-containing ligand series.

Application
Selection Property
Validation Focus
Electrophilic scaffold diversification
C3 bromine as electrophilic handle
Nucleophilic displacement / cross-coupling efficiency
Analytical identity confirmation
Distinct molecular formula and isotopic pattern
Differentiation from positional isomer and des-bromo analogs
Pharmacophore counter-screen
Halogen-bonding vs H-bonding profile
Target engagement assay comparison with amino analog

Technical Documentation Hub

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